4-(4-Methoxyphenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol
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Overview
Description
4-(4-Methoxyphenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group, an indole moiety, and a piperazine ring. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through the Vilsmeier formylation of 4-bromo-1H-indole, followed by reduction with sodium borohydride (NaBH4) in methanol to obtain the corresponding alcohol.
Coupling with Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with 4-methoxyphenyl halide under basic conditions.
Formation of Piperazine Ring: The final step involves the coupling of the intermediate with piperazine and subsequent reduction to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using halides or other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halides, nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
4-(4-Methoxyphenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its interaction with various biological targets.
Pharmacology: It is used in pharmacological studies to understand its effects on different biological pathways and its potential as a drug candidate.
Biochemistry: The compound is utilized in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biological pathways. Detailed studies on its binding affinity and interaction with these targets are essential to understand its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1H-indole: Known for its antimycobacterial activity.
N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides: Studied for their antibacterial and enzyme inhibition potentials.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Used as a precursor to biologically active natural products.
Uniqueness
4-(4-Methoxyphenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol is unique due to its specific structural features, such as the combination of methoxyphenyl, indole, and piperazine moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
88737-57-9 |
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Molecular Formula |
C29H33N3O3 |
Molecular Weight |
471.6 g/mol |
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(3-methyl-1H-indol-2-yl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C29H33N3O3/c1-21-27-5-3-4-6-28(27)30-29(21)22-7-11-26(12-8-22)35-20-24(33)19-31-15-17-32(18-16-31)23-9-13-25(34-2)14-10-23/h3-14,24,30,33H,15-20H2,1-2H3 |
InChI Key |
WRRLCVHAODAPBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C3=CC=C(C=C3)OCC(CN4CCN(CC4)C5=CC=C(C=C5)OC)O |
Origin of Product |
United States |
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